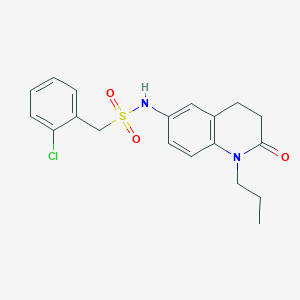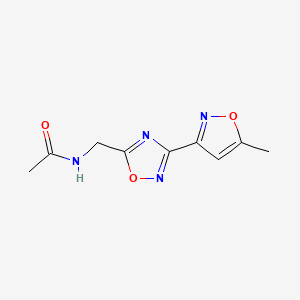
1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" is a derivative of methanesulfonanilide, characterized by the presence of a chlorophenyl group and a tetrahydroquinolinyl moiety. The structure of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, N-(3,4-Dichlorophenyl)methanesulfonamide, and N-(2,5-Dichlorophenyl)methanesulfonamide, reveals that the orientation of the N—H bond is significant for biological activity, as it affects the molecule's ability to interact with receptor molecules through hydrogen bonding .
Synthesis Analysis
The synthesis of related methanesulfonanilides typically involves the formation of an amide bond between the sulfonamide group and the aromatic ring. The geometric parameters of these compounds are consistent with other members of the methanesulfonanilide family, with some variations in bond and torsion angles . The synthesis of the specific compound would likely follow a similar pathway, with particular attention to the regioselectivity of the chlorophenyl and tetrahydroquinolinyl groups.
Molecular Structure Analysis
Scientific Research Applications
Methane Generation from CO2 with Molecular Catalysts
Research has explored the use of rhenium tricarbonyl complexes for the electrochemical reduction of carbon dioxide to methane, highlighting the potential of molecular structures in converting CO2 to valuable C1-Cn products. These complexes have shown to catalyze the reduction of CO2 to carbon monoxide and methane, marking a step forward in developing homogeneous catalysts for challenging reactions such as methane generation from CO2. The study provides insights into the mechanistic aspects of CO2 reduction, proposing an efficient pathway for methane formation, which could aid in the development of more robust catalytic systems for CH4 production from CO2 (Nganga et al., 2021).
Formation and Reaction of N-acyl- and N-methanesulfonyl-derivatives
Another study delved into the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin-ols, producing o-quinol acetates quantitatively. This research demonstrates the synthetic versatility of isoquinoline derivatives, providing a pathway for generating compounds with potential application in various fields, including medicinal chemistry (Hoshino et al., 2001).
Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), showcasing the therapeutic potential of sulfonamide derivatives in the development of new drugs. These compounds displayed different inhibitory potencies depending on the metal form of Escherichia coli MetAP, emphasizing the importance of metal interactions in the inhibition mechanism. The findings suggest the utility of these sulfonamides in designing inhibitors for MetAP, a target for antibacterial and anticancer therapies (Huang et al., 2006).
Renal Vasodilation Activity and Structure-Activity Relationship
A series of tetrahydroisoquinoline derivatives exhibited potent DA1 agonistic activities, with one compound being identified as a potent renal vasodilator. This study highlights the potential of sulfonamide derivatives in the discovery and development of new drugs for cardiovascular diseases. The structure-activity relationship analysis contributes to understanding the molecular basis of their pharmacological actions, paving the way for the design of more effective renal vasodilators (Anan et al., 1996).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)13-15-5-3-4-6-17(15)20/h3-6,8-9,12,21H,2,7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDOHNPIKBDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)
![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)
![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)
![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)